molecular formula C21H16O3 B5526380 6-methyl-9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one

6-methyl-9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one

Cat. No. B5526380
M. Wt: 316.3 g/mol
InChI Key: RSLJNPHUPRVOMK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chromen derivatives, including those similar to the compound , often involves multi-component reactions, oxidative cyclization, or photoinduced dehydrogenative annulation. For instance, Zhou et al. (2013) describe an efficient four-component reaction involving substituted nitrostyrenes, aromatic aldehydes, coumarins, and ammonium acetate to synthesize 2-arylideneamino-3-aryl-4H-furo[3,2-c]chromen-4-ones under mild conditions, highlighting a method that could be adapted for the synthesis of our compound of interest (Zhou et al., 2013).

Molecular Structure Analysis

Studies on similar compounds provide insight into the molecular structures through techniques like X-ray diffraction. For example, Turbay et al. (2014) characterized a psolaren derivative's solid state molecular structure, providing insights into the coplanar arrangement of fused phenyl and hetero-cycle rings, which is relevant for understanding the structural aspects of our compound (Turbay et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of chromen derivatives, including cycloaddition reactions and Michael addition, plays a crucial role in synthesizing and modifying these compounds. Shi et al. (2018) developed a metal-free synthesis of polycyclic heteroaromatic coumarins, demonstrating the potential for innovative, green synthetic approaches for compounds with similar structures (Shi et al., 2018).

Physical Properties Analysis

The physical properties of chromen derivatives, including crystalline structure and fluorescence, are of significant interest. The crystal structure analysis by Inglebert et al. (2014) reveals the conformational aspects of the chromene moiety in similar compounds, which are essential for understanding the physical properties of our compound (Inglebert et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are influenced by the structural features of the chromen derivatives. The synthesis and functionalization strategies discussed in the literature, such as those by Kumar et al. (2015), which employ green, catalyst-free conditions for synthesizing benzo[f]furo[3,2-c]chromen-4-(5H)-ones, provide insight into the chemical behavior and potential applications of similar compounds (Kumar et al., 2015).

Scientific Research Applications

Synthesis and Photooxygenation

The compound 6-methyl-9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one, closely related to angular furocoumarins, has been involved in synthesis and photooxygenation studies. Research shows that compounds such as 9-methyl-1-phenyl-7H-furo[3,2-f]chromen-7-one can be synthesized through the Williamson reaction, followed by cyclization in polyphosphoric acid. These compounds, when subjected to photooxygenation in the presence of tetraphenylporphine as a singlet oxygen sensitizer, yield photo-cleaved products through a [2+2] cycloaddition of singlet oxygen with the furan moiety's double bond, resulting in o-benzoylhydroxy derivatives after Fries rearrangement. This indicates the potential application of such compounds in photochemical synthesis and oxygenation processes (El-Gogary, Hashem, & Khodeir, 2015).

Heterocyclic Compound Synthesis

Another application of compounds structurally related to 6-methyl-9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one involves the synthesis of various heterocyclic compounds. Arylmethylidene derivatives of furan-2(3H)-ones serve as crucial building blocks for creating heterocyclic compounds that contain pyrimidine and pyridazine structural fragments. This synthesis process can lead to biologically active compounds with heterocyclic chromenone fragments, showing the importance of these structures in developing new molecules with potential biological activity (Aniskova, Grinev, & Yegorova, 2017).

Fluorescent Dyes Development

The compound and its derivatives have also been utilized in the serendipitous stereoselective synthesis of new fluorescent dyes. Reactions involving 3-formylchromones with alkyl isocyanides have led to a new class of organic fluorophores, which exhibit strong blue emission in solution. This process involves a [4+1] cycloaddition followed by an activated electrophilic aromatic substitution at the furan ring and a subsequent dehydration sequence, highlighting the compound's potential in developing new materials for optical applications (Teimouri, 2011).

Mechanism of Action

The mechanism of action of these compounds can vary widely depending on their specific structure and the biological system they interact with .

Future Directions

The future directions of research on these compounds could involve further exploration of their synthesis, analysis of their properties, and investigation of their potential applications .

properties

IUPAC Name

10-methyl-14-phenyl-8,12-dioxatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2(6),10,13,15-pentaen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16O3/c1-12-19-17(18(11-23-19)13-6-3-2-4-7-13)10-16-14-8-5-9-15(14)21(22)24-20(12)16/h2-4,6-7,10-11H,5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSLJNPHUPRVOMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC3=C1OC(=O)C4=C3CCC4)C(=CO2)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methyl-9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one

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